N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide
Description
N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, incorporating both sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5λ6-thia-8-azaspiro[3.6]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c18-15(19)14(13-5-2-1-3-6-13)20-16(22)21-10-9-17(7-4-8-17)25(23,24)12-11-21/h1-3,5-6,14-15H,4,7-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXSSYQKWFNALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(CCS2(=O)=O)C(=O)NC(C3=CC=CC=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spiro Compound: This involves the reaction of a suitable thia-azaspiro compound with a difluoro-phenylethylamine derivative under controlled conditions.
Oxidation: The intermediate product is then subjected to oxidation to introduce the dioxo functionality.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the dioxo groups.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Difluoro-phenylethyl derivatives: Compounds with similar difluoro-phenylethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
